Cas no 1370595-56-4 (3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine Chemical and Physical Properties
Names and Identifiers
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- 3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine
- Piperidine, 3-[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-
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- Inchi: 1S/C15H19N3O3/c1-19-11-5-6-13(20-2)12(8-11)14-17-15(21-18-14)10-4-3-7-16-9-10/h5-6,8,10,16H,3-4,7,9H2,1-2H3
- InChI Key: FODHHHIKLGFIEK-UHFFFAOYSA-N
- SMILES: N1CCCC(C2ON=C(C3=CC(OC)=CC=C3OC)N=2)C1
3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM501182-1g |
3-(2,5-Dimethoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole |
1370595-56-4 | 97% | 1g |
$446 | 2023-02-18 |
3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine
Introduction to 3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine (CAS No. 1370595-56-4)
3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine (CAS No. 1370595-56-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines and features a unique structural arrangement that includes a [1,2,4]oxadiazole moiety and a 2,5-dimethoxyphenyl substituent. The combination of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.
The chemical structure of 3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine is characterized by its nitrogen-containing six-membered ring (piperidine) and the presence of an oxadiazole ring. The oxadiazole ring is known for its stability and ability to form strong hydrogen bonds, which can enhance the compound's pharmacological activity. The 2,5-dimethoxyphenyl group further contributes to the compound's hydrophobicity and aromaticity, influencing its binding affinity to biological targets.
Recent studies have highlighted the potential of 3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, such as serotonin and dopamine pathways, which are implicated in conditions like depression and Parkinson's disease. The ability to selectively target these pathways makes it a valuable lead compound for drug development.
In addition to its neurological applications, 3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine has also shown promise in the field of oncology. Preclinical studies have demonstrated its potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth and metastasis. The compound's unique structure allows it to interact with multiple targets within cancer cells, potentially leading to more effective treatment strategies.
The pharmacokinetic properties of 3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine have been extensively studied to optimize its therapeutic potential. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its oral bioavailability is high, and it has a relatively long half-life in vivo, which suggests that it could be administered less frequently while maintaining therapeutic efficacy.
To further enhance its therapeutic utility, researchers are exploring various prodrug strategies for 3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine. Prodrugs are inactive derivatives that are converted into the active drug within the body through metabolic processes. This approach can improve the compound's solubility and stability while reducing potential side effects. Several prodrug candidates have shown promising results in preclinical models and are currently under investigation for their clinical potential.
The safety profile of 3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine is another critical aspect of its development as a therapeutic agent. Extensive toxicological studies have been conducted to evaluate its safety at various dose levels. These studies have shown that the compound is well-tolerated with minimal adverse effects at therapeutic concentrations. However, ongoing research is necessary to fully understand its long-term safety and any potential interactions with other medications.
In conclusion, 3-[3-(2,5-Dimethoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine (CAS No. 1370595-56-4) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in areas such as neurology and oncology. Continued research and clinical trials will be essential to fully realize its potential as a novel therapeutic agent.
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